Frakefamide is derived from modifications of natural opioid peptides, specifically designed to enhance efficacy and reduce side effects associated with traditional opioids. It falls under the broader category of peptide-based drugs, which are increasingly being explored for their specificity and reduced toxicity compared to conventional small-molecule drugs.
The synthesis of Frakefamide involves several key steps typically associated with peptide synthesis. A common method used is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. The process generally includes:
The yield and purity of Frakefamide can be optimized through careful control of reaction conditions, including temperature, solvent choice, and reaction time.
Frakefamide's molecular structure consists of a sequence of amino acids linked by peptide bonds. The specific arrangement of these amino acids determines its pharmacological properties.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how it interacts with opioid receptors.
Frakefamide undergoes various chemical reactions during its synthesis and modification processes:
Understanding these reactions is essential for optimizing synthesis routes and enhancing the stability of Frakefamide in pharmaceutical formulations.
Frakefamide exerts its effects primarily through interaction with opioid receptors located in the central nervous system. Upon binding to these receptors, it initiates a cascade of intracellular events that lead to:
Research indicates that Frakefamide may have a favorable profile compared to traditional opioids by potentially offering pain relief with fewer side effects.
Frakefamide possesses several notable physical and chemical properties:
These properties are critical when considering dosage forms and delivery methods for therapeutic use.
Frakefamide has potential applications in various fields:
Frakefamide (H-Tyr-D-Ala-(pF)Phe-Phe-NH₂) incorporates para-fluorinated phenylalanine at position 3, a strategic modification that significantly enhances μ-opioid receptor (MOR) affinity. Fluorination at the aromatic ring’s para-position increases the residue’s hydrophobicity (π-electron density) and creates steric and electronic complementarity with MOR’s binding subpockets. This sub-pocket, formed by transmembrane helices TM3, TM5, and TM6, contains hydrophobic residues (e.g., Trp^318^, His^319^) that engage in van der Waals and cation-π interactions with fluorinated ligands [1] [9]. The fluorine atom’s electron-withdrawing nature polarizes the phenyl ring, strengthening hydrogen bonding with conserved residues like Asp^147^ in TM3—a critical anchor for opioid ligand recognition [9].
Table 1: Impact of Aromatic Residue Fluorination on MOR Binding
Residue Position | Amino Acid Variant | Relative MOR Affinity | Lipophilicity (LogP) |
---|---|---|---|
Position 3 | Phe | 1.0 (Reference) | -0.34 |
Position 3 | p-F-Phe | 4.2 ± 0.3 | 0.14 |
Position 3 | p-Cl-Phe | 3.1 ± 0.2 | 0.71 |
Compared to non-fluorinated analogs, frakefamide’s fluorinated aromatic residue boosts binding energy by ~3 kcal/mol due to these interactions [2] [7]. The para-fluorine also reduces metabolism at the phenyl ring by hepatic cytochrome P450 enzymes, as fluorination blocks electrophilic addition sites [3] [7]. This design mirrors medicinal chemistry strategies where fluorination optimizes ligand-receptor fitting while mitigating oxidative degradation.
The D-configuration of alanine at position 2 is a pivotal design element that confers enzymatic resistance to aminopeptidases. Naturally occurring peptidases exhibit stereospecificity for L-amino acids, which cleave N-terminal Tyr-L-Ala bonds in endogenous opioids (e.g., enkephalins). Substituting D-Alanine disrupts this recognition, increasing frakefamide’s plasma half-life by >10-fold compared to L-Ala analogs [2] [8]. Molecular dynamics simulations reveal that D-Ala maintains backbone conformation similar to L-Ala, preserving hydrogen bonding with MOR’s Gln^124^ and Lys^233^, while sterically hindering protease active sites [9].
This stereochemical inversion does not compromise MOR activation. The D-Ala residue permits optimal spacing between the N-terminal tyrosine (essential for MOR engagement) and the fluorinated pharmacophore, maintaining a β-turn conformation critical for receptor docking [2] [6]. Consequently, frakefamide retains sub-micromolar MOR agonist potency (EC₅₀ = 12 nM) while resisting intestinal and hepatic degradation—enabling oral bioavailability in preclinical models [2] [10].
C-terminal amidation (Phe-NH₂) neutralizes the carboxylate group, reducing frakefamide’s overall charge and enhancing membrane permeability. Amidated peptides exhibit 2–5-fold higher tissue retention in peripheral sensory neurons (e.g., dorsal root ganglia) compared to their carboxylated counterparts [2] [8]. This modification mimics endogenous opioid peptides like β-endorphin, which are frequently amidated post-translationally for stability [6].
Amidation confers three key advantages:
This design ensures frakefamide remains peripherally restricted, avoiding blood-brain barrier penetration (log BB = -1.2) while accumulating in pain-relevant tissues like synovium and gut [2] [10].
Frakefamide and dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) share a Tyr-D-Ala-Phe motif but diverge in C-terminal architecture and residue fluorination. This divergence drives their distinct MOR selectivity profiles:
Table 2: Frakefamide vs. Dermorphin Analogues: Sequence and Selectivity
Parameter | Frakefamide | Dermorphin Analogues | Functional Implication |
---|---|---|---|
Sequence | Tyr-D-Ala-(pF)Phe-Phe-NH₂ | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | N/A |
MOR:KOR Selectivity | 1,500:1 | 50:1 | Frakefamide avoids κ-receptor side effects |
Key MOR Contact | p-F-Phe³ with Trp^318^ | Gly⁴ with Ile^296^ | Fluorine enhances hydrophobic packing |
Metabolic Stability | t₁/₂ > 90 min (plasma) | t₁/₂ ~ 15 min (plasma) | Frakefamide resists exo/endopeptidases |
Frakefamide’s truncated sequence and fluorinated Phe³ enhance MOR selectivity over κ-opioid receptors (KOR) by 30-fold versus dermorphin. Dermorphin’s C-terminal extension (Tyr-Pro-Ser) engages KOR through hydrogen bonding with Glu^297^ and Asp^138^—residues absent in MOR’s binding pocket [1] [6]. Conversely, frakefamide’s compact structure and fluorinated aromatic ring optimize shape complementarity with MOR’s hydrophobic subpocket, minimizing KOR contacts [9]. Additionally, dermorphin’s Gly⁴ residue introduces backbone flexibility, permitting promiscuous receptor binding, while frakefamide’s rigid Phe⁴-Phe-NH₂ terminus enforces conformational constraint for MOR specificity [1] [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7